Cas no 2172587-30-1 (3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol)

3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol structure
2172587-30-1 structure
商品名:3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
CAS番号:2172587-30-1
MF:C7H9F2N3O
メガワット:189.162667989731
CID:5872966
PubChem ID:165554384

3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
    • 2172587-30-1
    • EN300-1644191
    • インチ: 1S/C7H9F2N3O/c8-7(9,3-13)6(10)5-1-11-4-12-2-5/h1-2,4,6,13H,3,10H2
    • InChIKey: ATWYKNDUVWBVFP-UHFFFAOYSA-N
    • ほほえんだ: FC(CO)(C(C1=CN=CN=C1)N)F

計算された属性

  • せいみつぶんしりょう: 189.07136824g/mol
  • どういたいしつりょう: 189.07136824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1644191-10.0g
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
10g
$7250.0 2023-06-04
Enamine
EN300-1644191-0.05g
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
0.05g
$1417.0 2023-06-04
Enamine
EN300-1644191-50mg
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
50mg
$1368.0 2023-09-22
Enamine
EN300-1644191-500mg
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
500mg
$1563.0 2023-09-22
Enamine
EN300-1644191-1.0g
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
1g
$1686.0 2023-06-04
Enamine
EN300-1644191-0.1g
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
0.1g
$1484.0 2023-06-04
Enamine
EN300-1644191-2500mg
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
2500mg
$3191.0 2023-09-22
Enamine
EN300-1644191-250mg
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
250mg
$1498.0 2023-09-22
Enamine
EN300-1644191-10000mg
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
10000mg
$7004.0 2023-09-22
Enamine
EN300-1644191-1000mg
3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol
2172587-30-1
1000mg
$1629.0 2023-09-22

3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol 関連文献

Related Articles

3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-olに関する追加情報

Introduction to 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol (CAS No. 2172587-30-1)

3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol, with the CAS number 2172587-30-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an amino group, two fluorine atoms, and a pyrimidine moiety. These structural features contribute to its potential therapeutic applications and make it a subject of ongoing investigation in various scientific disciplines.

The chemical structure of 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol is particularly noteworthy due to the presence of the difluoro substitution on the propanol backbone. Fluorine atoms are known for their ability to modulate the physicochemical properties of organic molecules, often enhancing their metabolic stability and bioavailability. The pyrimidine ring, on the other hand, is a common structural motif in many biologically active compounds, including nucleosides and nucleotides, which are essential components of DNA and RNA.

Recent studies have explored the potential of 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier (BBB), a critical feature for drugs targeting central nervous system (CNS) disorders. The ability to penetrate the BBB is often a significant challenge in drug development, making 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol a valuable candidate for further investigation.

In addition to its potential in neurodegenerative diseases, 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Preclinical studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic profile of 3-amino-2,2-difluoro-3-(pyrimidin-5-yl)propan-1-ol has been extensively evaluated in both in vitro and in vivo models. Results from these studies indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a relatively long half-life, which could translate into fewer dosing requirements in clinical settings.

Toxicity studies have also been conducted to assess the safety profile of 3-amino-2,2-difluoro-3-(pyrimidin-5-y l)propan -1 -ol. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further long-term safety studies are necessary to fully understand its potential side effects and ensure its safe use in clinical applications.

The synthesis of 3-amino - 2 , 2 - diflu oro - 3 - ( py rim idin - 5 - yl ) pro pan - 1 - ol has been optimized to improve yield and purity. Various synthetic routes have been explored, with one notable method involving the reaction of 5-bromopyrimidine with a difluorinated alcohol followed by an amino substitution step. This synthetic approach not only enhances the efficiency of production but also ensures that the final product meets high standards of quality and consistency.

In conclusion, 3-amino - 2 , 2 - diflu oro - 3 - ( py rim idin - 5 - yl ) pro pan - 1 - ol ( CAS No . 2172587 - 30 - 1 ) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical efficacy, paving the way for its potential use in treating various diseases.

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